molecular formula C8H18NOSi2 B14643168 1-(3-Cyanopropyl)-1,1,3,3-tetramethyldisiloxane

1-(3-Cyanopropyl)-1,1,3,3-tetramethyldisiloxane

Cat. No.: B14643168
M. Wt: 200.40 g/mol
InChI Key: IRLXENWXJDNJBJ-UHFFFAOYSA-N
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Description

4-(1,1,3,3-Tetramethyldisiloxanyl)butanenitrile is an organosilicon compound characterized by the presence of a disiloxane group attached to a butanenitrile moiety. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1,3,3-Tetramethyldisiloxanyl)butanenitrile typically involves the reaction of 4-chlorobutanenitrile with 1,1,3,3-tetramethyldisiloxane in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the disiloxane group. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of 4-(1,1,3,3-Tetramethyldisiloxanyl)butanenitrile may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(1,1,3,3-Tetramethyldisiloxanyl)butanenitrile undergoes various types of chemical reactions, including:

    Hydrosilylation: The addition of silicon-hydrogen bonds to unsaturated organic compounds.

    Reduction: The compound can act as a reducing agent in the presence of suitable catalysts.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrosilylation: Typically involves platinum or rhodium catalysts.

    Reduction: Commonly uses palladium or nickel catalysts.

    Substitution: Often employs bases such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Hydrosilylation: Produces organosilicon compounds with various functional groups.

    Reduction: Yields amines or other reduced products.

    Substitution: Forms substituted nitriles or other derivatives.

Scientific Research Applications

4-(1,1,3,3-Tetramethyldisiloxanyl)butanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential use in bioconjugation and drug delivery systems.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1,1,3,3-Tetramethyldisiloxanyl)butanenitrile involves its ability to participate in various chemical reactions due to the presence of the disiloxane and nitrile groups. The disiloxane group can undergo hydrosilylation, while the nitrile group can participate in nucleophilic substitution and reduction reactions. These reactions are facilitated by the compound’s electrophilic and nucleophilic properties.

Comparison with Similar Compounds

Similar Compounds

    1,1,3,3-Tetramethyldisiloxane: Known for its use as a reducing agent and in hydrosilylation reactions.

    4-Chlorobutanenitrile: A precursor in the synthesis of 4-(1,1,3,3-Tetramethyldisiloxanyl)butanenitrile.

    Dimethyldichlorosilane: Used in the synthesis of various organosilicon compounds.

Uniqueness

4-(1,1,3,3-Tetramethyldisiloxanyl)butanenitrile is unique due to its combination of a disiloxane group and a nitrile group, which imparts distinct reactivity and stability. This makes it a versatile reagent in both academic and industrial research.

Properties

Molecular Formula

C8H18NOSi2

Molecular Weight

200.40 g/mol

InChI

InChI=1S/C8H18NOSi2/c1-11(2)10-12(3,4)8-6-5-7-9/h5-6,8H2,1-4H3

InChI Key

IRLXENWXJDNJBJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)O[Si](C)(C)CCCC#N

Origin of Product

United States

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